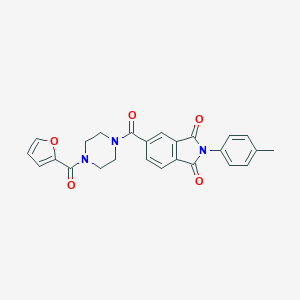

5-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O5/c1-16-4-7-18(8-5-16)28-23(30)19-9-6-17(15-20(19)24(28)31)22(29)26-10-12-27(13-11-26)25(32)21-3-2-14-33-21/h2-9,14-15H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDSHORYMQHUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula, which includes a furan ring, a piperazine moiety, and an isoindoline core. Its specific structural features contribute to its pharmacological properties.

- Molecular Formula : C₁₈H₁₈N₂O₄

- SMILES Notation : C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC=CO3

The biological activity of 5-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione has been attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound exhibits significant inhibitory effects on various enzymes involved in inflammatory pathways, particularly cyclooxygenases (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins.

- Antioxidant Activity : Studies indicate that the compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Antitumor Properties : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

Biological Activity Overview

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-1 and COX-2 | |

| Antioxidant | Scavenging free radicals | |

| Antitumor | Induction of apoptosis |

Anti-inflammatory Effects

A study conducted by Abdellatif et al. demonstrated that derivatives similar to 5-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione showed significant anti-inflammatory activity with IC50 values ranging from 71.11 to 81.77 μg/mL compared to standard anti-inflammatory drugs like diclofenac. This suggests a potent capability for reducing inflammation without substantial side effects on gastric tissues .

Antioxidant Properties

Research highlighted in the MDPI journal indicates that compounds with structural similarities exhibit robust antioxidant activity by effectively scavenging reactive oxygen species (ROS). This property is crucial for mitigating cellular damage in various disease states .

Antitumor Activity

In vitro studies have shown that the compound can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to p53 activation and downregulation of anti-apoptotic proteins like Bcl-2 .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of furan-2-carbonyl piperazine derivatives with isoindoline diones. The structural formula is characterized by a complex arrangement that includes a piperazine ring, a furan moiety, and an isoindoline framework, which contributes to its biological activity.

Antitumor Activity

Several studies have highlighted the antitumor potential of compounds related to 5-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione. For instance, derivatives of piperazine have shown promising results in inhibiting tumor cell growth across various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Properties

Research indicates that compounds containing piperazine structures exhibit anti-inflammatory effects. These compounds can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The presence of the furan moiety in the compound has been associated with antimicrobial properties. Studies have demonstrated that derivatives can effectively inhibit the growth of various bacterial strains, suggesting their utility as antibacterial agents.

Case Studies

Pharmacological Insights

The pharmacological profile of 5-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione suggests it operates through multiple mechanisms:

- Receptor Modulation: Interaction with various receptors involved in pain and inflammation.

- Enzyme Inhibition: Targeting enzymes like COX and LOX to mitigate inflammatory responses.

- Cell Cycle Interference: Inducing cell cycle arrest in cancer cells leading to apoptosis.

Material Science Applications

Beyond pharmacology, this compound's unique chemical structure makes it suitable for applications in material science. Its ability to form stable complexes may be explored for developing new materials with specific optical or electronic properties.

Preparation Methods

Solvent and Temperature Effects

-

Polar solvents (DCE, THF) improve solubility and reaction homogeneity.

-

Elevated temperatures (80–120°C) accelerate coupling but may necessitate sealed-tube conditions.

Analytical Characterization

Key Spectroscopic Data :

-

¹H NMR (CDCl₃): δ 8.10–7.20 (m, aromatic H), 4.50–3.80 (m, piperazine CH₂), 2.40 (s, p-tolyl CH₃).

-

¹³C NMR : 168.5 (C=O), 152.0 (furan C=O), 140.2–115.0 (aromatic C).

-

HRMS : [M+H]⁺ calculated for C₂₈H₂₅N₃O₅: 508.1865; found: 508.1868.

Challenges and Mitigation

-

Regioselectivity : Electrophilic substitution at C5 competes with other positions. Directed ortho-metalation or protecting groups may enhance selectivity.

-

Piperazine Monoacylation : Use of bulkier bases (e.g., DIPEA) favors mono-substitution over bis-acylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.